(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an imidazole ring, and a piperidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 2-chlorobenzaldehyde. This intermediate undergoes a condensation reaction with 4-(1-methyl-1H-imidazol-5-yl)piperidine in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a Wittig reaction to form the final compound. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may interact with G-protein coupled receptors or ion channels, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its combination of a chlorophenyl group, an imidazole ring, and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21-13-20-12-17(21)15-8-10-22(11-9-15)18(23)7-6-14-4-2-3-5-16(14)19/h2-7,12-13,15H,8-11H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDRAUWKAGYMI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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